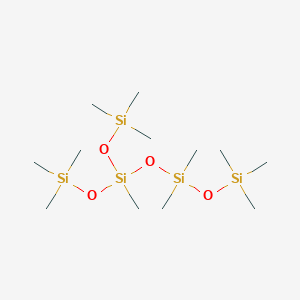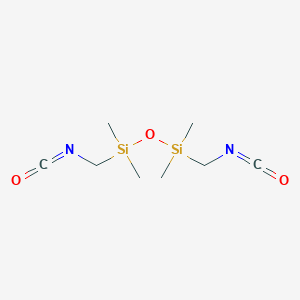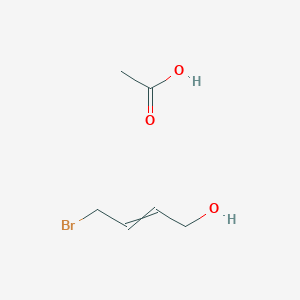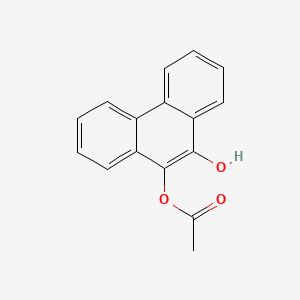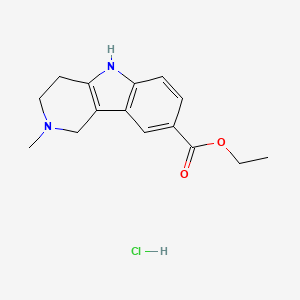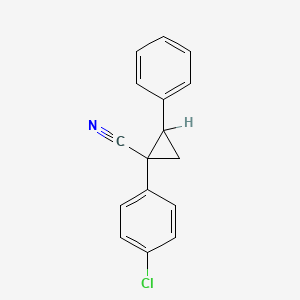
Cyclopropanecarbonitrile, 1-(p-chlorophenyl)-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropanecarbonitrile, 1-(p-chlorophenyl)-2-phenyl- is an organic compound with the molecular formula C16H12ClN This compound is characterized by the presence of a cyclopropane ring attached to a carbonitrile group, with a p-chlorophenyl and a phenyl group as substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarbonitrile, 1-(p-chlorophenyl)-2-phenyl- typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of p-chlorobenzyl chloride with phenylacetonitrile in the presence of a strong base such as sodium amide. The reaction is carried out under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of Cyclopropanecarbonitrile, 1-(p-chlorophenyl)-2-phenyl- may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to remove impurities and obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
Cyclopropanecarbonitrile, 1-(p-chlorophenyl)-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide ions) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines. Substitution reactions can lead to a variety of substituted aromatic compounds.
Scientific Research Applications
Cyclopropanecarbonitrile, 1-(p-chlorophenyl)-2-phenyl- has several applications in scientific research:
Chemistry: It is used
Properties
CAS No. |
32589-55-2 |
|---|---|
Molecular Formula |
C16H12ClN |
Molecular Weight |
253.72 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2-phenylcyclopropane-1-carbonitrile |
InChI |
InChI=1S/C16H12ClN/c17-14-8-6-13(7-9-14)16(11-18)10-15(16)12-4-2-1-3-5-12/h1-9,15H,10H2 |
InChI Key |
WNUOJHANAJTNCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1(C#N)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


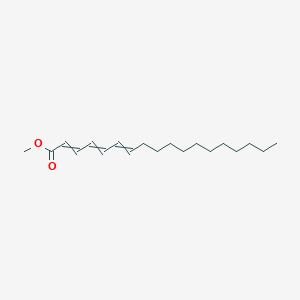
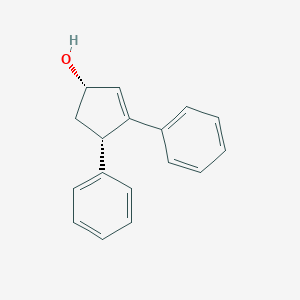
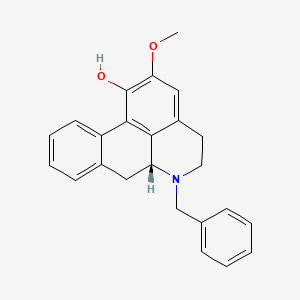
![1-[5-(furan-3-yl)-2-methyloxolan-2-yl]-4-methylpent-3-en-2-one](/img/structure/B14676923.png)
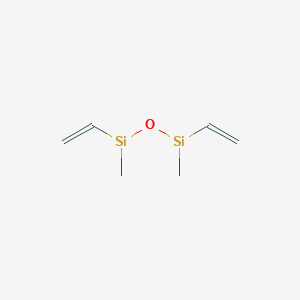
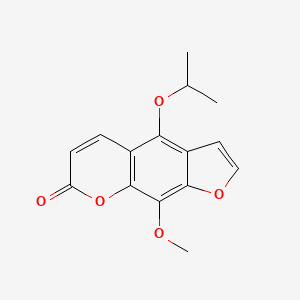
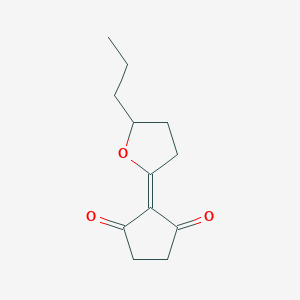
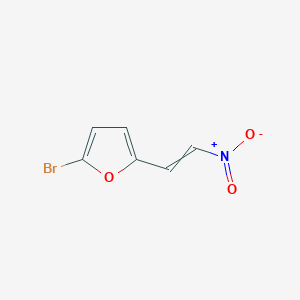
![3-[3-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl]propan-1-ol](/img/structure/B14676956.png)
